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Zeolitic Imidazolate Framework-67 (ZIF-67) is a subclass of metal-organic frameworks (MOFs)

that has garnered significant attention from the scientific community. These materials are

constructed from cobalt(II) metal ions tetrahedrally coordinated with 2-methylimidazolate

organic linkers, forming a robust and crystalline three-dimensional framework with a sodalite

topology.[1] The unique structure of ZIF-67 endows it with exceptional properties, including high

thermal and chemical stability, a large surface area, and, most importantly, a well-defined and

tunable porous structure.[1][2]

The porosity of ZIF-67 is a critical determinant of its function and performance in a wide range

of applications. Its inherent microporosity allows for the selective adsorption and separation of

gases, while its high surface area provides abundant active sites for catalysis.[2][3] For

researchers and professionals in drug development, the porous nature of ZIF-67 is particularly

compelling. The framework's cavities can serve as nano-reservoirs for encapsulating

therapeutic agents, offering high drug loading capacities and enabling controlled, stimulus-

responsive release, for instance, in the acidic microenvironment of cancer cells.[4][5]

Understanding and controlling the porosity of ZIF-67 is therefore paramount to harnessing its

full potential in advanced biomedical applications.

Quantitative Porosity Data of ZIF-67
The porous characteristics of ZIF-67 can vary significantly depending on the synthesis method

and any subsequent modifications. The following table summarizes key quantitative data from

various studies, providing a comparative overview of its textural properties.
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Synthesis
Method/Vari
ant

BET
Surface
Area (m²/g)

Pore
Volume
(cm³/g)

Dominant
Pore Size
(nm)

Characteriz
ation
Method

Reference

Conventional

Methanolic

Solution

1780
0.73 (Total) /

0.67 (Micro)
1.1

N₂ Adsorption

(NLDFT)
[6]

Conventional

Methanolic

Solution

- - 1.18 SAXS [6]

Room

Temperature

(Control)

1228 - -
N₂ Adsorption

(BET)
[7]

Hierarchical

(with PVP)
1457 -

Mesoporous

features

present

N₂ Adsorption

(BET)
[7]

General

Literature

Value

> 1700 -
~0.34

(Micropore)
- [2][3]

General

Literature

Value

- -

0.34 - 3.4

(Adjustable

range)

- [2]

Hand Milling

Synthesis
1966.37 - 1.6

N₂ Adsorption

(BET)
[8]

ZIF-

67@MgAl₂O₄

Nanocomposi

te

803.8 - 1.71
N₂ Adsorption

(BET)
[9]
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Precise control over experimental procedures is crucial for obtaining ZIF-67 with desired

porosity. Below are detailed methodologies for a common synthesis route and the primary

techniques used for porosity characterization.

Synthesis of ZIF-67 (Methanolic Solution Method)
This protocol is adapted from a widely cited room-temperature synthesis method.[6][10]

Precursor Solution A (Metal): Dissolve 1.436 g of cobalt(II) nitrate hexahydrate

(Co(NO₃)₂·6H₂O) in 100 mL of methanol.

Precursor Solution B (Ligand): Dissolve 3.244 g of 2-methylimidazole (2-MeIm) in 100 mL of

methanol.

Mixing: Slowly pour the metal solution (A) into the ligand solution (B) under continuous

stirring at room temperature. The solution will turn a dark purple color.

Crystallization: Continue stirring the mixture for 3 to 24 hours at room temperature to allow

for crystal formation and growth.[6][10]

Product Collection: Collect the resulting purple precipitate via centrifugation at approximately

5000 rpm for 15 minutes.[10]

Washing: Wash the collected product by re-dispersing it in fresh methanol and centrifuging

again. Repeat this washing step three times to remove any unreacted precursors.[6]

Activation: Dry the final product in a vacuum oven at 100°C for 12 hours to evacuate solvent

molecules from the pores.[6]

Porosity Characterization Protocols
A. Nitrogen Adsorption-Desorption Analysis This is the most common technique for

characterizing porous materials.

Principle: The analysis measures the amount of nitrogen gas that physically adsorbs onto the

surface of the material at a constant temperature (typically 77 K, the boiling point of liquid

nitrogen) as a function of relative pressure.
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Methodology:

Degassing: A known mass of the activated ZIF-67 sample is first heated under vacuum

(degassed) to remove any adsorbed moisture or gases from its surface and pores.

Analysis: The sample is then cooled to 77 K, and nitrogen gas is introduced in controlled

increments. The amount of gas adsorbed at each pressure point is measured, generating

an adsorption isotherm. Subsequently, the pressure is systematically decreased to

generate a desorption isotherm.

Data Interpretation:

The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in a

specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface

area (m²/g).[6]

The total pore volume (cm³/g) is typically determined from the amount of gas adsorbed

at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6]

The pore size distribution is calculated from the isotherm data using theoretical models

like Non-Local Density Functional Theory (NLDFT), which is well-suited for microporous

materials.[6]

B. Small-Angle X-ray Scattering (SAXS) SAXS provides complementary information on pore

morphology and size.

Principle: This technique measures the elastic scattering of X-rays at very small angles

(typically < 5°) from a material. The scattering pattern is generated by electron density

fluctuations, such as those between the solid framework of ZIF-67 and its empty pores.

Methodology:

A monochromatic X-ray beam is directed at the ZIF-67 sample.

A 2D detector placed at a distance from the sample captures the scattered X-rays.
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The resulting scattering pattern is analyzed. By fitting the data to geometric models (e.g.,

spherical, cylindrical pores), quantitative information about the average pore size, shape,

and size distribution can be extracted.[6] This method is particularly effective for verifying

the theoretical pore dimensions based on the crystal structure.[6]

C. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

XRD: This technique is essential to confirm the crystalline structure and phase purity of the

synthesized ZIF-67. A well-defined, porous framework is contingent on achieving the correct

crystal structure.

SEM: This imaging technique is used to visualize the external morphology and size of the

ZIF-67 crystals (typically rhombic dodecahedrons), providing qualitative insights into the

uniformity of the synthesized material.

Visualizing ZIF-67 Porosity Concepts
Diagrams created using the DOT language help to visualize complex workflows and

relationships inherent in the study of ZIF-67 porosity.
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Caption: Workflow for ZIF-67 synthesis and porosity characterization.
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Caption: Key factors influencing the porosity of ZIF-67.
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Caption: Mechanism of drug delivery using porous ZIF-67.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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